molecular formula C19H25BO4 B15381863 Methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Cat. No.: B15381863
M. Wt: 328.2 g/mol
InChI Key: OWSKVHCXZNXGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate is a boron-containing aromatic compound featuring a benzo[7]annulene core fused with a cycloheptene ring. The molecule is functionalized with a methyl carboxylate group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 7. This boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds .

The benzo[7]annulene scaffold imparts unique steric and electronic properties, distinguishing it from smaller (e.g., benzene) or larger annulenes. The methyl carboxylate enhances solubility in polar organic solvents, while the pinacol boronate group facilitates reactivity under mild catalytic conditions. This compound has demonstrated utility in pharmaceutical synthesis, notably as an intermediate in the preparation of Amcenestrant (SAR 439859), a selective estrogen receptor degrader for breast cancer treatment .

Properties

Molecular Formula

C19H25BO4

Molecular Weight

328.2 g/mol

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate

InChI

InChI=1S/C19H25BO4/c1-18(2)19(3,4)24-20(23-18)16-9-7-6-8-13-12-14(17(21)22-5)10-11-15(13)16/h9-12H,6-8H2,1-5H3

InChI Key

OWSKVHCXZNXGSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC3=C2C=CC(=C3)C(=O)OC

Origin of Product

United States

Biological Activity

Overview

Methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo annulene-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo annulene-3-carboxylate
  • Molecular Formula : C17H25BNO4
  • Molecular Weight : 305.20 g/mol
  • CAS Number : Not explicitly listed in the sources.

The compound features a dioxaborolane moiety that may influence its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance:

  • Mechanism of Action : It is suggested that the compound may inhibit viral replication by targeting specific viral proteins. This aligns with findings from similar compounds in the dioxaborolane class that have shown effectiveness against hepatitis C virus (HCV) NS5A proteins .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:

Concentration (μM)% Cell Viability (Huh7)% Cell Viability (HepG2)
38590
107075

These results indicate moderate cytotoxic effects at higher concentrations but suggest a favorable therapeutic index for lower doses.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

Case Studies

  • Study on Antiviral Efficacy :
    • A recent study evaluated the antiviral activity of compounds similar to methyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo annulene-3-carboxylate against HCV. The results indicated that derivatives with a dioxaborolane group exhibited enhanced antiviral activity compared to traditional therapies like ledipasvir .
  • Toxicological Assessment :
    • In a toxicological review involving various dioxaborolane derivatives, it was found that while some compounds showed significant cytotoxicity at high concentrations, others maintained low toxicity profiles suitable for further development as therapeutic agents .

Comparison with Similar Compounds

Research Findings and Data

Table 1. Spectroscopic Data Comparison
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
This compound Not reported Not reported Not reported
2-(6,7-Dihydro-5H-benzo[7]annulen-9-yl)acetic acid (1) 2.45–2.60 (m, 2H) 25.8 (CH2), 178.2 (COOH) 340.1909 (C20H24O3)
Ethyl 2-benzamido-2-(6,7-dihydro-5H-benzo[7]annulen-9-yl)acetate (32) 1.25 (t, 3H) 14.1 (CH3), 170.5 (COOEt) 350.1752 (C22H23NO3)

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. Key steps include:

  • Introducing the pinacol boronic ester group at position 9 through Miyaura borylation or halogen-boron exchange.
  • Constructing the benzo[7]annulene core via cyclization or ring-closing metathesis.
  • Installing the methyl ester at position 3 via esterification or carboxylate protection . Purification often involves silica gel chromatography with gradients of non-polar to polar solvents (e.g., pentane/acetone) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry of the boronic ester and annulene core (e.g., 11^{11}B and 13^{13}C NMR).
  • X-ray Crystallography : Resolves structural ambiguities, such as ring puckering in the annulene system .
  • Mass Spectrometry : Validates molecular weight, particularly for boron-containing derivatives.
  • HPLC : Assesses purity, especially when used in pharmaceutical intermediates .

Q. How is the boronic ester functionality utilized in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides or triflates. Example applications:

  • Coupling with halogenated aromatics to construct biaryl systems for drug discovery.
  • Optimizing catalytic systems (e.g., Pd(PPh3_3)4_4 or SPhos ligands) to enhance reaction efficiency .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization strategies include:

  • Screening palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2(dppf)) to reduce side reactions.
  • Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
  • Using excess organoboron reagents (5.5 eq.) to drive reactions to completion, as demonstrated in cyanation protocols .

Q. What structural modifications to the benzo[7]annulene core influence reactivity?

Comparative studies (e.g., tert-butyl carbamate or fluoro substituents) reveal:

  • Electron-withdrawing groups (e.g., -F) increase electrophilicity at the annulene ring, enhancing cross-coupling efficiency .
  • Substituents at position 5 (e.g., amino groups) alter ring strain, affecting cyclization kinetics .

Q. How can contradictory data in cross-coupling reactions be resolved?

Contradictions (e.g., unexpected by-products) require:

  • By-product analysis : Use LC-MS to identify intermediates from protodeboronation or homocoupling.
  • Moisture control : Ensure anhydrous conditions to prevent boronic ester hydrolysis .
  • Catalyst tuning : Replace air-sensitive ligands (e.g., PPh3_3) with stabilized alternatives (e.g., XPhos) .

Q. What stability considerations apply to this compound during storage?

  • Temperature : Store at room temperature in inert atmospheres to prevent boronic ester degradation .
  • Moisture : Use desiccants or vacuum-sealed containers, as hydrolysis forms inactive boronic acids .
  • Light : Protect from UV exposure to avoid annulene ring photooxidation .

Methodological Guidance

Q. How to address solubility challenges during purification?

  • For low-polarity derivatives, use mixed solvents (e.g., dichloromethane/hexane) for recrystallization.
  • For polar intermediates, employ SPE (solid-phase extraction) with HLB cartridges, as validated for benzoannulene analogs .

Q. What computational tools aid in predicting reactivity?

  • DFT calculations (e.g., Gaussian 09) model transition states for Suzuki couplings, guiding ligand selection.
  • Molecular docking predicts interactions of annulene derivatives with biological targets (e.g., enzyme active sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.